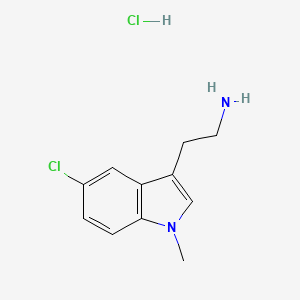

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride

CAS No.: 320782-25-0

Cat. No.: VC8100428

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320782-25-0 |

|---|---|

| Molecular Formula | C11H14Cl2N2 |

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 2-(5-chloro-1-methylindol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H |

| Standard InChI Key | IDFXRJSATFOHFH-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl |

| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1-methyl-1H-indole ring substituted at the 5-position with a chlorine atom and at the 3-position with an ethylamine group, which is protonated as a hydrochloride salt. The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The chlorine atom at position 5 and the methyl group at position 1 introduce steric and electronic modifications that influence reactivity and biological interactions .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₄Cl₂N₂, derived from:

-

Indole core (C₉H₆N)

-

1-methyl substitution (+C₁H₃)

-

5-chloro substitution (+Cl)

-

Ethylamine side chain (+C₂H₇N)

-

Hydrochloride counterion (+HCl)

The molecular weight calculates to 245.15 g/mol based on isotopic composition .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | |

| Molecular Weight | 245.15 g/mol | |

| IUPAC Name | 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanamine hydrochloride | |

| SMILES | NCCc1cn(c2c1cc(Cl)cc2)C.Cl |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(5-chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride can be inferred from analogous indole syntheses :

Step 1: Indole Ring Formation

A Fischer indole synthesis using 4-chlorophenylhydrazine and a ketone precursor under acidic conditions (e.g., trichlorophosphate in DMF) .

Step 2: N-Methylation

Treatment with methyl iodide or dimethyl sulfate in the presence of a base to introduce the 1-methyl group .

Biological Relevance and Mechanisms

Structural Activity Relationships

The compound’s structure suggests potential bioactivity through:

-

Serotonergic Analogies: The ethylamine side chain resembles tryptamine derivatives, implicating possible interactions with 5-HT receptors .

-

Halogen Effects: Chlorine’s electron-withdrawing properties may enhance binding affinity to hydrophobic protein pockets .

Applications and Future Directions

Research Applications

-

Neuroscience Probes: Potential tool for studying serotonin receptor subtypes due to structural mimicry .

-

Medicinal Chemistry Scaffold: Base structure for developing kinase inhibitors or antimicrobial agents .

Industrial Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume